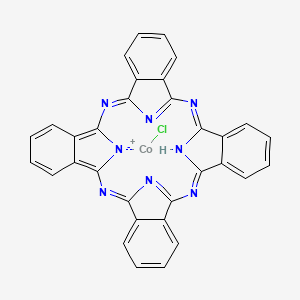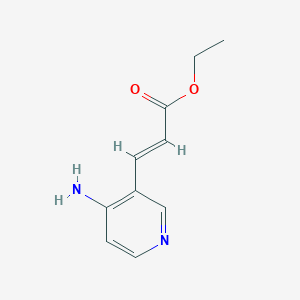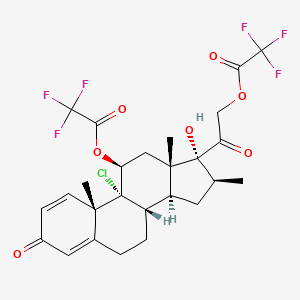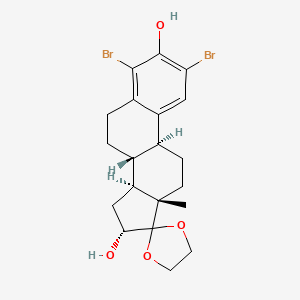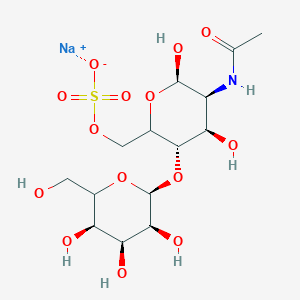
N-Acetyllactosamine 6-Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyllactosamine 6-Sulfate Sodium Salt is a derivative of N-Acetyllactosamine . It is a unique acyl-amino sugar and a key structural unit in human milk oligosaccharides . It has been tested as acceptors for α1,3-L-Fucosyltransferase present in human ovarian cancer sera and ovarian tumors .
Synthesis Analysis
The synthesis of N-Acetyllactosamine (LacNAc) and its derivatives, including N-Acetyllactosamine 6-Sulfate Sodium Salt, is still in its infancy . Direct extraction from milk is too complex, while chemical synthesis is also impractical at an industrial scale . The major route to large-scale biochemical production will likely lie with enzymatic routes .Molecular Structure Analysis
The molecular structure of N-Acetyllactosamine 6-Sulfate Sodium Salt is C14H24NNaO14S . It is a derivative of N-Acetyllactosamine .Physical And Chemical Properties Analysis
The molecular weight of N-Acetyllactosamine 6-Sulfate Sodium Salt is 485.4 g/mol . Its molecular formula is C14H24NNaO14S .Scientific Research Applications
Cancer Research
In cancer research, N-Acetyllactosamine 6-Sulfate Sodium Salt derivatives have been tested as acceptors for α1,3-L-Fucosyltransferase present in human ovarian cancer sera and ovarian tumors . This application is significant for understanding the biochemical pathways involved in cancer progression and for developing targeted therapies.
Galectin-3 Ligand Development
This compound has been utilized in the development of ligands for Galectin-3 , a galactose-binding lectin overly expressed in the tumor microenvironment and in immune cells in inflammatory diseases . Selectively modified analogs of N-Acetyllactosamine, including the 6-sulfate sodium salt, have shown increased affinity and selectivity as galectin-3 ligands, which is promising for therapeutic applications .
Glycoscience Studies
As a derivative of N-Acetyllactosamine, this compound is also used in glycoscience studies to understand the structure and function of complex carbohydrates . These studies are fundamental for the development of carbohydrate-based drugs and vaccines.
Enzyme Substrate Research
N-Acetyllactosamine 6-Sulfate Sodium Salt: is used as an enzyme substrate in various biochemical assays to study enzyme kinetics and mechanisms . This application is essential for discovering new enzymes and understanding their roles in biological processes.
Analytical Standards
In analytical chemistry, this compound is used as a reference standard to ensure the accuracy and consistency of analytical methods, particularly in the quantification of carbohydrates and related molecules .
Mechanism of Action
N-Acetyllactosamine 6-Sulfate Sodium Salt is a component of many glycoproteins and functions as a carbohydrate antigen . It is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also found in the structure of human milk oligosaccharides and has prebiotic effects .
Future Directions
properties
IUPAC Name |
sodium;[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5?,6?,7-,8-,9+,10-,11-,12+,13+,14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBYWGBGWQCPKW-NVKSKNAHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COS(=O)(=O)[O-])O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NNaO14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyllactosamine 6-Sulfate Sodium Salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


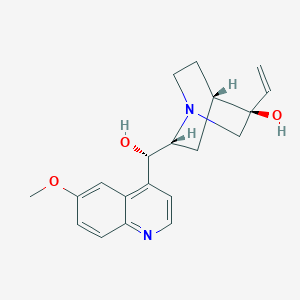

![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)
